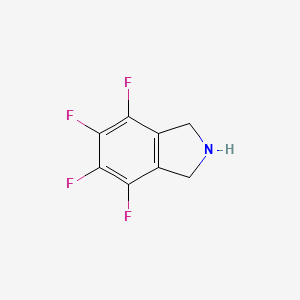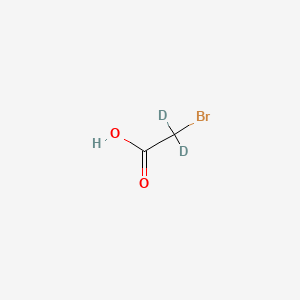
Bromoacetic Acid-d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromoacetic Acid-d2 is a deuterated form of bromoacetic acid, where two hydrogen atoms are replaced by deuterium. This compound is often used as a stable isotope-labeled compound in various scientific research applications. Its molecular formula is C2D2HBrO2, and it has a molecular weight of 140.96 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bromoacetic Acid-d2 can be synthesized through the bromination of deuterated acetic acid. One common method involves the Hell–Volhard–Zelinsky reaction, where deuterated acetic acid reacts with bromine in the presence of a phosphorus catalyst . The reaction proceeds as follows:
CD3CO2D+Br2→BrCD2CO2D+HBr
Industrial Production Methods
Industrial production of this compound typically involves the same bromination process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of deuterated acetic acid as a starting material is crucial for obtaining the deuterated product.
Analyse Des Réactions Chimiques
Types of Reactions
Bromoacetic Acid-d2 undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form deuterated glycolic acid.
Reduction Reactions: The compound can be reduced to deuterated acetic acid using reducing agents like lithium aluminum hydride.
Oxidation Reactions: this compound can be oxidized to deuterated bromoacetic acid derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Hydroxide ions in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or neutral medium.
Major Products Formed
Substitution: Deuterated glycolic acid.
Reduction: Deuterated acetic acid.
Oxidation: Deuterated bromoacetic acid derivatives.
Applications De Recherche Scientifique
Bromoacetic Acid-d2 is widely used in various scientific research fields due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme mechanisms.
Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Applied in the production of deuterated compounds for use in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Mécanisme D'action
The mechanism of action of Bromoacetic Acid-d2 involves its role as an alkylating agent. It can react with nucleophiles, such as amino acids and nucleic acids, by forming covalent bonds. This alkylation process can inhibit enzyme activity and disrupt cellular functions. For example, this compound inhibits pyruvate orthophosphate dikinase, an enzyme involved in photosynthesis, by alkylating its active site .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic Acid: A simple carboxylic acid with no halogen substitution.
Fluoroacetic Acid: Contains a fluorine atom instead of bromine.
Chloroacetic Acid: Contains a chlorine atom instead of bromine.
Iodoacetic Acid: Contains an iodine atom instead of bromine.
Tribromoacetic Acid: Contains three bromine atoms.
Uniqueness
Bromoacetic Acid-d2 is unique due to its deuterium labeling, which makes it particularly useful in NMR spectroscopy and mass spectrometry. The presence of deuterium atoms provides distinct spectral properties, allowing for precise tracking and analysis in various research applications .
Propriétés
Formule moléculaire |
C2H3BrO2 |
|---|---|
Poids moléculaire |
140.96 g/mol |
Nom IUPAC |
2-bromo-2,2-dideuterioacetic acid |
InChI |
InChI=1S/C2H3BrO2/c3-1-2(4)5/h1H2,(H,4,5)/i1D2 |
Clé InChI |
KDPAWGWELVVRCH-DICFDUPASA-N |
SMILES isomérique |
[2H]C([2H])(C(=O)O)Br |
SMILES canonique |
C(C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


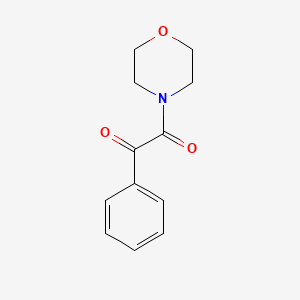
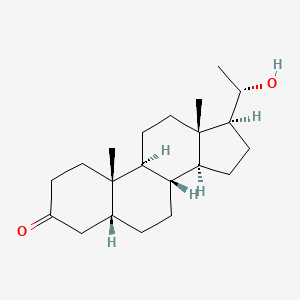

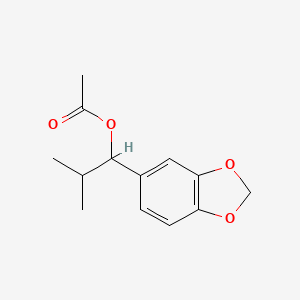
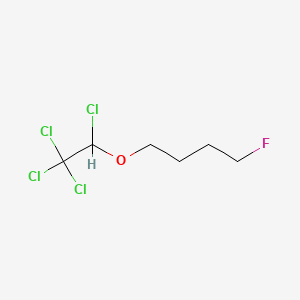
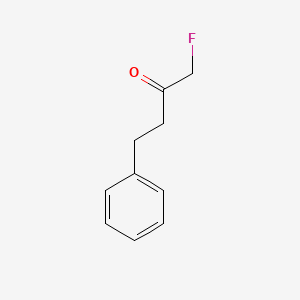
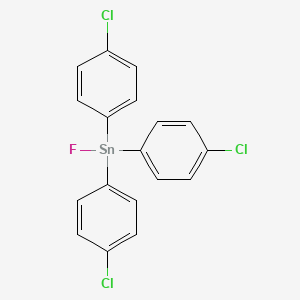
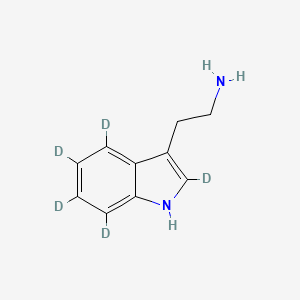
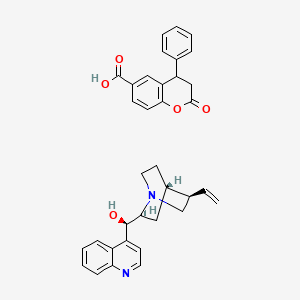
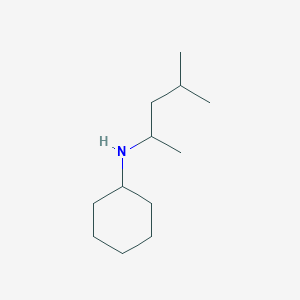
![2-[(1R,2S)-1-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-hydroxyethoxy]acetic Acid](/img/structure/B13416443.png)
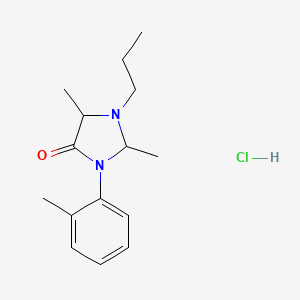
![1-Propanaminium, N-[2-[bis(2-hydroxypropyl)amino]ethyl]-2-hydroxy-N-(2-hydroxypropyl)-N-methyl-, di-(9Z)-9-octadecenoate (ester), methyl sulfate (salt)](/img/structure/B13416459.png)
